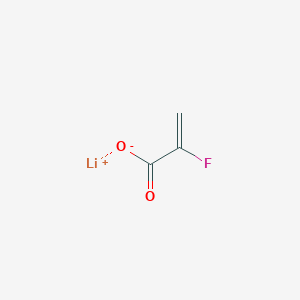

Lithium;2-fluoroprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;2-fluoroprop-2-enoate is a chemical compound that has gained significant attention in various scientific fields. It is rarely isolated but is widely used as a reagent in the synthesis of organic compounds .

Synthesis Analysis

The synthesis of Lithium;2-fluoroprop-2-enoate involves the deprotonation of enolizable ketones, aromatic alcohols, aldehydes, and esters to give enolates . The deprotonation is typically done using lithium diisopropylamide (LDA) .Molecular Structure Analysis

The molecular formula of Lithium;2-fluoroprop-2-enoate is C3H2FLiO2. The structure of this compound is related to allyl anions, with the anionic charge being delocalized over the oxygen and the two carbon sites .Chemical Reactions Analysis

The chemical reactions involving Lithium;2-fluoroprop-2-enoate are complex and involve numerous influencing factors . For instance, non-destructive Li nuclear reaction analysis techniques have been used to profile the Li distribution at the surface of graphitic Li-ion battery anodes .Physical And Chemical Properties Analysis

Lithium;2-fluoroprop-2-enoate has a molecular weight of 95.99. Lithium, in general, has a melting point of 180.54 C, a boiling point of 1342 C, a specific gravity of 0.534 (20 C), and a valence of 1 .Applications De Recherche Scientifique

Antiviral Activity

Lithium has been recognized for its antiviral activity, particularly against coronaviral infections like SARS-CoV-2, causing COVID-19. In vitro studies have shown lithium's influence on coronaviral infections, suggesting a potential for mechanistic investigations of lithium in viral infection treatments (Nowak & Walkowiak, 2020).

Neuroprotective and Neurotoxic Effects

Lithium is well-known for its application in bipolar disorder treatment, but its long-term use has been associated with both neuroprotective and neurotoxic consequences. While evidence supports lithium's neuroprotective effects, such as preventing neurotoxicity and neurodegeneration, there is also data indicating potential neurotoxic effects in real-life clinical practice even with closely monitored 'therapeutic' lithium plasma levels (Fountoulakis et al., 2008).

Energy Storage and Lithium Recovery

Lithium plays a crucial role as an exceptional cathode material in rechargeable batteries, marking its importance in modern energy production and storage devices. The efficient processing and sustainable exploitation of lithium, including recovery from various resources, is pivotal in the field of energy storage (Choubey et al., 2016).

Regulation of Amyloid-beta Precursor Protein Processing

Lithium has been observed to regulate amyloid-beta precursor protein processing, linking its use in bipolar disorder treatment with potential benefits in neurotrophic/neuroprotective effects. This relation to amyloid-beta production suggests a role in conditions like Alzheimer's disease (Su et al., 2004).

Neuroprotective Role Against Neuroinflammation

Studies have shown lithium's neuroprotective role against neuroinflammation and neurotoxicity in various brain regions. Lithium attenuates inflammation and apoptotic neurodegeneration, highlighting its potential as a protective agent in neurological disorders (Khan et al., 2017).

Stress and Resilience in Bipolar Disorder

Research indicates lithium's significant role in managing stress and resilience in bipolar disorder, showcasing its anti-stress effects and ability to normalize components associated with cellular resilience and plasticity impairments in bipolar disorder-induced impairments (Machado-Vieira, 2017).

Safety And Hazards

Orientations Futures

The future of Lithium;2-fluoroprop-2-enoate and other lithium compounds lies in improving their power and energy density along with cost reductions . There is also a focus on understanding the interfacial reactions occurring in Li–S batteries . These developments will allow for more efficient and target-oriented future endeavors in achieving high-performance solid-state LIBs .

Propriétés

IUPAC Name |

lithium;2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO2.Li/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCOJOOFSGPBSI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=C(C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FLiO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-fluoroprop-2-enoate | |

CAS RN |

288569-85-7 |

Source

|

| Record name | lithium(1+) ion 2-fluoroprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2417942.png)

![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)

![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)

![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)